3-(3-Bromophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features a bromophenyl group and a pyridinyl group attached to a bi-1,2,4-oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Formation of the Bi-1,2,4-Oxadiazole Core: The bi-1,2,4-oxadiazole core can be synthesized through the cyclization of appropriate precursors, such as amidoximes and nitriles, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid is coupled with a suitable halogenated precursor of the bi-1,2,4-oxadiazole core in the presence of a palladium catalyst.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a similar cross-coupling reaction, using a pyridinylboronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and oxadiazole moieties.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl and oxadiazole moieties.
Scientific Research Applications
3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole: Similar structure but with the bromine atom in the para position.
3-(3-Chlorophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-thiadiazole: Similar structure but with a thiadiazole core instead of an oxadiazole core.
Uniqueness
The uniqueness of 3-(3-Bromophenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole lies in its specific combination of functional groups and the resulting chemical properties. The presence of both bromophenyl and pyridinyl groups attached to the bi-1,2,4-oxadiazole core provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOWQNBDRRULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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